TAT 48-57

Übersicht

Beschreibung

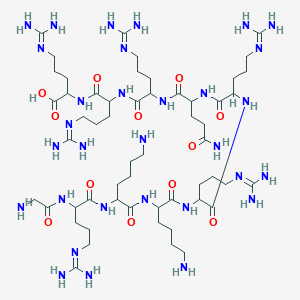

TAT (48-57) ist ein zellpenetrierendes Peptid, das vom Transaktivator des Transkriptions (Tat)-Proteins des Humanen Immundefizienzvirus Typ 1 (HIV-1) abgeleitet ist. Dieses Peptid besteht aus den Aminosäureresten 48 bis 57 des Tat-Proteins, die Glycin-Arginin-Lysin-Lysin-Arginin-Arginin-Glutamin-Arginin-Arginin-Arginin sind. TAT (48-57) ist bekannt für seine Fähigkeit, den Eintritt verschiedener Moleküle in Zellen zu erleichtern, was es zu einem wertvollen Werkzeug in der Wirkstoffentwicklung und der molekularbiologischen Forschung macht .

Wissenschaftliche Forschungsanwendungen

TAT (48-57) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Trägerpeptid verwendet, um die Abgabe chemischer Verbindungen in Zellen zu erleichtern.

Biologie: Wird in Studien zu zellulären Aufnahmemechanismen und intrazellulärem Transport eingesetzt.

Medizin: Wird in Wirkstofftransportsystemen eingesetzt, um therapeutische Moleküle über Zellmembranen zu transportieren, einschließlich der Blut-Hirn-Schranke.

Industrie: Wird bei der Entwicklung neuer Wirkstofftransportplattformen und diagnostischer Werkzeuge eingesetzt.

Wirkmechanismus

TAT (48-57) entfaltet seine Wirkung durch Bindung an Heparansulfat-Proteoglykane auf der Zelloberfläche, was seine Internalisierung über Endozytose ermöglicht. Im Inneren der Zelle kann das Peptid aus endosomalen Kompartimenten entweichen und seine Fracht in das Zytoplasma oder den Zellkern transportieren. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören Wechselwirkungen mit Zell Oberflächenrezeptoren und intrazellulären Transportwegen .

Safety and Hazards

Zukünftige Richtungen

The study of peptides is a rapidly advancing field with many potential applications in medicine, biotechnology, and other areas. Future research will likely focus on understanding the functions of peptides in greater detail, developing new methods for peptide synthesis and analysis, and exploring the therapeutic potential of peptides .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

TAT (48-57) kann unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert werden, einem gängigen Verfahren zur Herstellung von Peptiden. Die Synthese beinhaltet die sequentielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst Deprotektionsschritte und Kupplungsschritte, typischerweise unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) zur Kupplung und Trifluoressigsäure (TFA) zur Deprotektion .

Industrielle Produktionsverfahren

Die industrielle Produktion von TAT (48-57) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig verwendet, um die Effizienz und Ausbeute zu erhöhen. Das synthetisierte Peptid wird dann mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und mittels Massenspektrometrie charakterisiert, um seine Reinheit und Identität zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

TAT (48-57) unterliegt hauptsächlich Reaktionen, die typisch für Peptide sind, darunter:

Oxidation: Das Peptid kann oxidiert werden, insbesondere an den Methionin- und Cysteinresten, falls vorhanden.

Reduktion: Disulfidbrücken können, falls vorhanden, mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Ortsspezifische Mutagenese oder chemische Modifikationstechniken.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den vorgenommenen spezifischen Modifikationen ab. Beispielsweise kann Oxidation zur Bildung von Sulfoxiden oder Sulfonsäuren führen, während Reduktion freie Thiolgruppen liefern kann .

Analyse Chemischer Reaktionen

Types of Reactions

TAT (48-57) primarily undergoes reactions typical of peptides, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Penetratin: Ein weiteres zellpenetrierendes Peptid, das vom Antennapedia-Homeodomänen abgeleitet ist.

Transportan: Ein chimäres Peptid, das Sequenzen aus Galanin und Mastoparan kombiniert.

Argininreiche Peptide: Peptide, die reich an Argininresten sind, ähnlich wie TAT (48-57).

Einzigartigkeit von TAT (48-57)

TAT (48-57) ist einzigartig durch seine hohe Effizienz beim Überqueren von Zellmembranen und seine Fähigkeit, eine große Bandbreite an Frachtmolekülen zu transportieren, darunter Proteine, Nukleinsäuren und Nanopartikel. Seine relativ kurze Sequenz und seine geringe Toxizität machen es zu einer attraktiven Wahl für verschiedene Anwendungen .

Eigenschaften

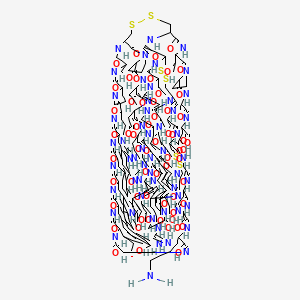

IUPAC Name |

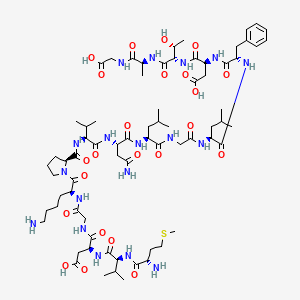

2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H109N31O12/c56-21-3-1-11-31(79-41(89)30(78-40(88)29-58)13-5-23-72-50(60)61)42(90)80-32(12-2-4-22-57)43(91)81-33(14-6-24-73-51(62)63)44(92)82-35(16-8-26-75-53(66)67)46(94)85-37(19-20-39(59)87)48(96)84-34(15-7-25-74-52(64)65)45(93)83-36(17-9-27-76-54(68)69)47(95)86-38(49(97)98)18-10-28-77-55(70)71/h30-38H,1-29,56-58H2,(H2,59,87)(H,78,88)(H,79,89)(H,80,90)(H,81,91)(H,82,92)(H,83,93)(H,84,96)(H,85,94)(H,86,95)(H,97,98)(H4,60,61,72)(H4,62,63,73)(H4,64,65,74)(H4,66,67,75)(H4,68,69,76)(H4,70,71,77) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFGTSYBZVRLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H109N31O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

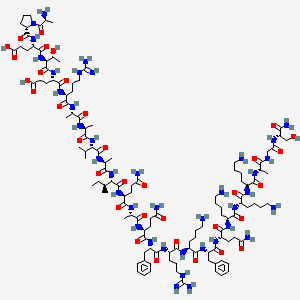

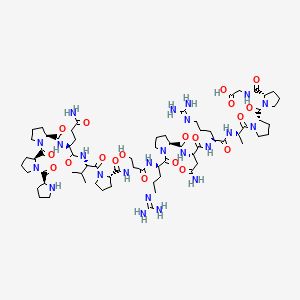

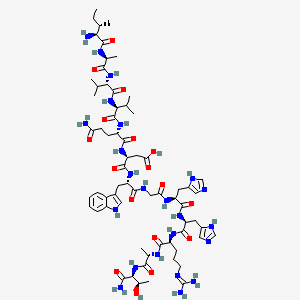

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

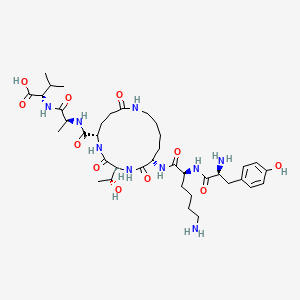

![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)

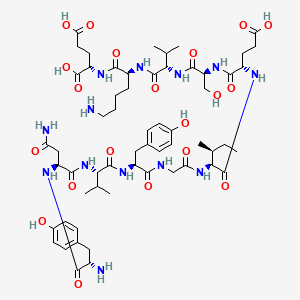

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)